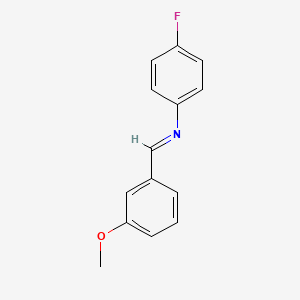

N-(3-Methoxybenzylidene)-4-fluoroaniline

Description

Contextualizing Azomethine Compounds in Modern Chemical Science

N-(3-Methoxybenzylidene)-4-fluoroaniline belongs to the azomethine class of compounds, more commonly known as Schiff bases. These compounds are defined by the presence of a carbon-nitrogen double bond (C=N). wikipedia.org First prepared and isolated by the German scientist Hugo Schiff in 1864, azomethines are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound like an aldehyde or a ketone. journalspub.inforesearchgate.netisca.me

The azomethine group is a versatile functional group that has become foundational in synthetic chemistry. journalspub.info These compounds are not only crucial intermediates in the synthesis of various organic molecules and heterocycles but also exhibit a wide array of applications. wikipedia.orgcrimsonpublishers.com Their excellent ability to coordinate with metal ions has made them important ligands in coordination chemistry and catalysis. researchgate.netcrimsonpublishers.com Furthermore, azomethines have found use in industries as dyes, pigments, and polymer stabilizers. researchgate.netdergipark.org.tr

Strategic Importance of Fluorinated and Methoxy-Substituted Aromatic Imines

The strategic incorporation of specific functional groups, such as fluorine and methoxy (B1213986) groups, onto aromatic imine structures is a key area of chemical design. The presence of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and ability to permeate biological membranes. mdpi.comchimia.ch Fluorine's high electronegativity can influence chemical reactivity and enhance the intrinsic activity of a compound. chimia.ch This has made fluorinated compounds prominent in the development of pharmaceuticals and agrochemicals. chimia.chnumberanalytics.com Mechanochemical, solvent-free methods have been developed as an environmentally friendly approach to synthesizing these valuable fluorinated imines. nih.govresearchgate.net

Similarly, the methoxy group (–OCH₃) is an important substituent in organic synthesis. It can influence the electronic structure and solubility of a molecule. nih.gov In the context of materials science, the substitution of bulky side chains with smaller methoxy groups has been shown to induce better planarization in macromolecules, which can tune their electronic and optical properties for applications in devices like organic solar cells. nih.govdntb.gov.ua The presence of methoxy groups can also be a key factor in the molecular design of colorants and other functional materials. researchgate.net

Aims and Scope of Academic Inquiry into this compound

Academic research into this compound and its analogues is primarily focused on efficient synthesis and detailed structural characterization. One key aim is the development of modern, efficient synthetic protocols, such as microwave-assisted synthesis, which can offer advantages like reduced reaction times and higher yields. acgpubs.orgacgpubs.org

A central part of the academic inquiry involves the precise characterization of the synthesized molecules. This is achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). acgpubs.org These methods provide definitive structural confirmation and detailed insights into the molecular framework. The data gathered from such studies is crucial for understanding the structure-property relationships of this class of compounds.

Detailed Research Findings

Research has been conducted on the synthesis and characterization of this compound. A notable study utilized a microwave-assisted method for its synthesis, achieving a high yield. acgpubs.org The compound was characterized as a colorless oil. acgpubs.org

Compound Identification: this compound

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₂FNO | acgpubs.org |

| Appearance | Colorless oil | acgpubs.org |

| Synthesis Method | Microwave assisted | acgpubs.org |

| Yield | 92% | acgpubs.org |

Detailed spectroscopic analysis has been performed to confirm the structure of the compound. High-Resolution Mass Spectrometry (HRMS) provided an exact mass measurement, further validating the molecular formula. acgpubs.org Both ¹H NMR and ¹³C NMR spectroscopy were used to elucidate the precise arrangement of atoms within the molecule. acgpubs.org

Spectroscopic Data for this compound

| Analysis | Observed Peaks (δ ppm) / m/z | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 8.38 (s, N=CH), 7.49 (d, 1xArH, J = 1.1 Hz), 7.41-7.32 (m, 2xArH), 7.18 (dd, 2xArH, J = 8.9, 5.0 Hz), 7.09-7.01 (m, 3xArH), 3.86 (s, OCH₃) | acgpubs.org |

| ¹³C NMR (101 MHz, CDCl₃) | 161.6 (d, JCF = 208 Hz), 160.6 (CH=N), 148.4, 138.0, 129.7, 122.1, 118.6, 116.2, 112.3, 56.4 | acgpubs.org |

| HRMS (MH⁺) | Calculated: 230.0981; Found: 230.0994 | acgpubs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-(3-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-17-14-4-2-3-11(9-14)10-16-13-7-5-12(15)6-8-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYSYYBPLPAZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359023 | |

| Record name | N-(3-Methoxybenzylidene)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202073-14-1 | |

| Record name | N-(3-Methoxybenzylidene)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Methoxybenzylidene)-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Classical Condensation Pathways for Imine Formation

The traditional method for synthesizing Schiff bases involves the direct condensation of a primary amine with a carbonyl compound. youtube.com In the case of N-(3-Methoxybenzylidene)-4-fluoroaniline, this involves reacting 3-methoxybenzaldehyde (B106831) with 4-fluoroaniline (B128567). These reactions are typically reversible, and to drive the equilibrium towards the product, the water formed during the reaction is often removed. youtube.com

Commonly, the reaction is performed by refluxing the reactants in a suitable solvent, such as ethanol (B145695). ionicviper.org The addition of a catalytic amount of a weak acid, like glacial acetic acid, is a frequent practice to facilitate the reaction. jocpr.com The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. The reaction mixture is heated for a period ranging from 30 minutes to several hours to ensure completion. jocpr.com The stability of the final product is enhanced by the conjugation between the two aromatic rings through the C=N double bond, which can favor a high yield even without active water removal. youtube.com

| Parameter | Classical Condensation Details |

| Reactants | 3-methoxybenzaldehyde, 4-fluoroaniline |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid (catalytic amount) |

| Temperature | Reflux |

| Reaction Time | 30 minutes - 5 hours |

| Work-up | Cooling, filtration, washing with cold ethanol |

Microwave-Assisted Synthesis and Green Chemistry Approaches

In line with the principles of green chemistry, microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating methods. ajrconline.org This technique offers several advantages, including dramatically reduced reaction times, improved energy efficiency, and often higher product yields with enhanced purity. ajrconline.orgijnrd.org

The synthesis of this compound has been successfully and efficiently achieved using microwave irradiation. acgpubs.org In a specific reported procedure, equimolar amounts of 3-methoxybenzaldehyde and 4-fluoroaniline were subjected to microwave radiation at 900 W. acgpubs.org This solvent-free approach not only aligns with green chemistry principles by eliminating solvent waste but also accelerates the reaction, affording the desired product in a high yield of 92%. acgpubs.org The rapid and direct heating of the reactants under microwave conditions leads to a significant increase in the reaction rate, completing the synthesis in a fraction of the time required for classical methods. acgpubs.orgresearchgate.net

| Method | Reaction Time | Yield | Conditions | Reference |

| Classical Condensation | ~30 min - 5 hrs | Moderate to High | Reflux in Ethanol, Acetic Acid Catalyst | jocpr.com |

| Microwave-Assisted | Not Specified | 92% | 900 W, Solvent-free | acgpubs.org |

Catalyst Systems for Enhanced Reaction Efficiency

The efficiency of Schiff base formation can be significantly influenced by the presence of a catalyst. In classical condensation pathways, acid catalysis is a standard practice. ionicviper.org Acids such as glacial acetic acid are used in catalytic amounts to protonate the aldehyde's carbonyl group, thereby activating it for the nucleophilic attack by the amine. youtube.comjocpr.com

Conversely, modern synthetic approaches often aim to minimize or eliminate the need for catalysts, particularly those that are hazardous or difficult to remove from the final product. The microwave-assisted synthesis of this compound has been shown to proceed efficiently without any catalyst, yielding the product in high purity. acgpubs.org This catalyst-free approach is a significant advantage from a green chemistry perspective. Other research into green catalysts for Schiff base reactions has explored the use of natural, biodegradable materials such as Kinnow peel powder, which can promote the reaction at room temperature. nih.gov While not specifically applied to the title compound, this demonstrates a growing trend towards using environmentally benign catalyst systems. For similar reactions, heterogeneous catalysts like iron (III) Schiff bases supported on materials such as SBA-15 have also been used, offering high yields and the benefit of being easily recoverable and reusable. nih.gov

| Synthetic Approach | Catalyst Used | Role of Catalyst |

| Classical Condensation | Glacial Acetic Acid | Protonates carbonyl to increase electrophilicity |

| Microwave-Assisted | None | Reaction proceeds efficiently without a catalyst |

| Green Chemistry Example | Kinnow Peel Powder | Provides an acidic surface to facilitate the reaction |

Purification and Isolation Techniques for High Purity Products

Achieving a high degree of purity is essential for the subsequent use of this compound in further synthetic applications. The method of purification is often dictated by the physical state of the product and the nature of any impurities. This compound has been reported as a colorless oil. acgpubs.org

Common purification techniques for Schiff bases include:

Recrystallization: If the product is a solid, recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purification. jocpr.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: For liquid products or for removing impurities with similar solubility, column chromatography is a powerful tool. nih.gov A silica (B1680970) gel column is typically used, with a non-polar solvent system like a mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. nih.govgoogle.com The components of the mixture travel through the column at different rates depending on their polarity, allowing for their separation and the isolation of the pure product.

Filtration and Washing: In cases where the product precipitates from the reaction mixture, simple vacuum filtration followed by washing with a cold solvent can be sufficient to remove soluble impurities. ionicviper.org

In the reported microwave synthesis, the product was characterized directly, which suggests that the reaction proceeded cleanly with minimal side products, potentially reducing the need for extensive purification steps. acgpubs.org

| Purification Technique | Description | Applicability |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | Primarily for solid products. |

| Column Chromatography | Separating components of a mixture based on differential adsorption on a stationary phase. | Effective for liquids and for separating complex mixtures. |

| Filtration & Washing | Separating a solid product from a liquid reaction mixture. | Used when the product precipitates and is of relatively high purity. |

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a small laboratory scale to a larger, preparative scale introduces a new set of challenges that must be carefully managed. The direct multiplication of reactant quantities is often not feasible without significant process optimization. researchgate.net

Key considerations for the scale-up of this compound synthesis include:

Heat Management: Classical condensation reactions are often exothermic. On a small scale, the heat generated can dissipate easily through the walls of the glassware. However, on a larger scale, the surface-area-to-volume ratio decreases, hindering heat dissipation and potentially leading to a dangerous increase in temperature or the formation of side products. This requires robust temperature control systems in larger reactors. Microwave synthesis, which provides uniform and rapid heating, can offer advantages in this regard. researchgate.net

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger vessels. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in incomplete reactions or the formation of impurities. The type of stirrer and its speed must be optimized for the larger scale.

Solvent Handling: The volume of solvent used becomes a significant factor on a larger scale, impacting both cost and environmental footprint. Optimizing the reaction to use less solvent or a recyclable, green solvent is crucial. The removal of large volumes of solvent post-reaction also requires efficient distillation equipment.

Reaction Time and Purity: Reaction times may not scale linearly and often need to be re-optimized. The purity profile of the product must be closely monitored to ensure it remains consistent with the lab-scale synthesis.

| Challenge | Scale-Up Strategy |

| Heat Management (Exotherm) | Use of jacketed reactors with controlled heating/cooling fluids; controlled rate of reactant addition. |

| Mixing Efficiency | Selection of appropriate agitator design and speed; use of baffles in the reactor. |

| Solvent Volume | Process optimization to reduce solvent use; implementation of solvent recovery and recycling systems. |

| Isolation and Purification | Transition from filtration/evaporation to larger-scale equipment like centrifuges and industrial dryers. |

| Process Safety | Thorough hazard analysis of all reactants and the reaction itself; implementation of safety protocols. |

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for N-(3-Methoxybenzylidene)-4-fluoroaniline is not widely available in the surveyed literature, extensive studies on closely related analogues, such as 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline, provide a robust framework for understanding its crystalline state. The following sections are based on the analysis of these analogous structures.

In the crystalline form, Schiff bases like this compound typically adopt a trans configuration about the imine (C=N) double bond. This configuration is energetically favorable, minimizing steric hindrance between the two aromatic rings.

The molecular structure is generally non-planar. The dihedral angle between the benzylidene ring and the aniline (B41778) ring is a key geometric parameter. For a related compound, 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline, the dihedral angle between the two phenyl rings is reported to be 47.58 (11)°. nih.gov This significant twist is a common feature in this class of compounds.

Key bond lengths are also characteristic. The C=N imine bond length is typically shorter than a C-N single bond, indicating its double bond character. In the case of 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline, this bond length is 1.258 (2) Å. nih.gov The C-N single bond connecting the imine nitrogen to the fluoro-substituted phenyl ring is correspondingly longer, at 1.411 (3) Å. nih.gov The C-F bond length in the aniline ring and the C-O bond of the methoxy (B1213986) group are within the expected ranges for such bonds on an aromatic ring.

Table 1: Selected Bond Lengths and Angles for an Analogous Schiff Base

| Parameter | Value (for 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline) |

|---|---|

| C=N Bond Length | 1.258 (2) Å nih.gov |

| C-N Bond Length | 1.411 (3) Å nih.gov |

| C-N=C Bond Angle | 118.93 (17) ° nih.gov |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For these types of Schiff bases, the crystal packing is often stabilized by a combination of weak hydrogen bonds and other intermolecular forces. In the crystal structure of 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline, the packing is primarily stabilized by C—H···N and C—H···O intermolecular interactions. nih.gov These interactions link adjacent molecules, building up a three-dimensional supramolecular architecture. The specific interactions identified were C4—H4···N1 and C7—H7···O3. nih.gov

While classical strong hydrogen bond donors are absent in this compound, weak C—H···O and C—H···N hydrogen bonds are crucial in dictating the crystal packing, as mentioned above. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for flexible molecules like this compound. Different crystal forms can arise from variations in molecular conformation (conformational polymorphism) or different packing arrangements of the same conformer. For benzylideneanilines, different dihedral angles between the aromatic rings can lead to different polymorphic forms. For instance, in a study of N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, two independent molecules were found in the asymmetric unit with significantly different dihedral angles of 8.20 (5)° and 12.52 (6)°. nih.gov While no specific polymorphic forms of this compound have been reported in the searched literature, its conformational flexibility makes the existence of polymorphs a strong possibility.

Solution-State Conformational Studies

The conformation of this compound in solution can differ from its solid-state structure. In solution, the molecule has more conformational freedom.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution, including the rotation around single bonds. For this compound, there are several rotational processes that could potentially be studied by DNMR. These include rotation around the C-N single bond and the C-C bond connecting the aromatic rings to the imine unit.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, it may be possible to slow down these rotational processes to the point where distinct signals for different conformers can be observed. From the coalescence temperature of these signals, the energy barrier (ΔG‡) for the rotational process can be calculated. While specific DNMR studies on this compound were not found, such studies are common for analogous systems to quantify their conformational flexibility.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline nih.gov |

Solvent Effects on Molecular Conformation

The conformation of a molecule, particularly a flexible one like a Schiff base, can be significantly influenced by the surrounding solvent. The polarity, proticity, and polarizability of the solvent can alter the intramolecular and intermolecular forces, leading to changes in the molecule's preferred three-dimensional arrangement.

Currently, there are no specific studies in the accessible literature that detail the solvent effects on the molecular conformation of this compound. Such an investigation would typically involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or UV-Visible spectroscopy in a range of solvents with varying properties. For instance, a change in the chemical shifts or coupling constants in NMR spectra, or a shift in the absorption maxima (solvatochromism) in UV-Vis spectra, could indicate conformational changes.

Table 1: Hypothetical Data on Solvent-Dependent UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | Data Not Available |

| Dichloromethane | 8.93 | Data Not Available |

| Acetone | 20.7 | Data Not Available |

| Ethanol (B145695) | 24.55 | Data Not Available |

| Water | 80.1 | Data Not Available |

This table is for illustrative purposes only to show how data would be presented. No experimental data has been found.

Without experimental data, one can only hypothesize based on the behavior of similar Schiff bases. Generally, an increase in solvent polarity might stabilize a more polar conformer of the molecule. The presence of hydrogen-bonding solvents could lead to specific interactions with the nitrogen atom of the imine group and the oxygen atom of the methoxy group, further influencing the molecular geometry.

Electron Diffraction and Gas-Phase Structural Probes

Gas-phase studies are crucial for understanding the intrinsic properties of a molecule, free from the influence of crystal packing forces or solvent interactions. Gas Electron Diffraction (GED) is a powerful technique for determining the precise geometry of molecules in the gaseous state.

A search of scientific databases reveals no published gas electron diffraction studies specifically for this compound. A GED experiment would provide key structural parameters such as bond lengths, bond angles, and dihedral angles in the gas phase. This data would be invaluable for understanding the fundamental conformational preferences of the isolated molecule.

Table 2: Anticipated Key Gas-Phase Structural Parameters for this compound from a Hypothetical GED Study

| Parameter | Expected Value Range (Å or °) | Status |

| C=N Bond Length | 1.27 - 1.29 Å | Data Not Available |

| C-N-C Bond Angle | 115 - 125° | Data Not Available |

| Dihedral Angle (Aniline Ring vs. Imine Plane) | 30 - 60° | Data Not Available |

| Dihedral Angle (Benzylidene Ring vs. Imine Plane) | 0 - 30° | Data Not Available |

This table presents expected ranges based on known structures of similar molecules and is for illustrative purposes. No experimental data has been found.

In the absence of direct experimental data, computational chemistry, such as Density Functional Theory (DFT) calculations, could provide theoretical predictions of the gas-phase structure and energetics of different conformers. However, without experimental validation, these computational models remain theoretical.

Spectroscopic Investigations and Theoretical Correlates

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural framework of a molecule. For N-(3-Methoxybenzylidene)-4-fluoroaniline, these methods offer a detailed fingerprint of its vibrational modes.

The experimental FT-IR and Raman spectra of this compound exhibit a multitude of bands corresponding to the various stretching, bending, and torsional motions of its constituent atoms. Key vibrational modes are assigned based on their characteristic frequencies. The prominent C=N stretching vibration of the imine group, a hallmark of Schiff bases, is a central feature of the spectra. Additionally, the spectra are rich with bands arising from the aromatic rings, including C-H stretching, C=C stretching, and in-plane and out-of-plane bending vibrations. The methoxy (B1213986) (-OCH₃) group and the carbon-fluorine (C-F) bond also give rise to distinct vibrational signatures.

Table 1: Selected Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=N Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

| C-O-C Stretch (Methoxy) | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

Note: Specific experimental frequency values for this compound are not available in the searched literature.

To support and refine the assignment of experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) are widely employed. nih.govbohrium.comnih.govresearchgate.net Theoretical calculations can predict the vibrational frequencies and intensities with a high degree of accuracy. By optimizing the molecular geometry of this compound in the gas phase, researchers can compute the harmonic vibrational frequencies. researchgate.netjcsp.org.pk

These calculated frequencies are often systematically scaled to account for the approximations inherent in the theoretical models and the effects of the experimental environment. The excellent agreement often found between the scaled theoretical frequencies and the experimental FT-IR and Raman data provides a confident and comprehensive assignment of the observed vibrational modes. researchgate.netresearchgate.netresearchgate.net This correlative approach allows for the unambiguous identification of even complex and overlapping spectral features.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic transitions and energy levels within a molecule. UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are key techniques for characterizing the photophysical properties of this compound.

The UV-Vis absorption spectrum of this compound in various solvents typically shows absorption bands corresponding to π→π* and n→π* electronic transitions. epa.gov These transitions originate from the promotion of electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy orbitals (LUMO - Lowest Unoccupied Molecular Orbital). nih.govbohrium.comnih.govnih.gov

The π→π* transitions are generally intense and are associated with the conjugated π-system of the aromatic rings and the imine bridge. The n→π* transitions, which are typically weaker, involve the non-bonding electrons of the nitrogen atom in the imine group. The specific wavelengths of these absorptions are sensitive to the electronic nature of the substituents and the solvent polarity. Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic transition energies and oscillator strengths, which aids in the interpretation of the experimental UV-Vis spectra. bohrium.comresearchgate.net

Table 2: Electronic Absorption Data for this compound

| Solvent | λ_max (nm) (π→π*) | λ_max (nm) (n→π*) |

|---|---|---|

| Data not available | Data not available | Data not available |

Note: Specific experimental absorption maxima for this compound are not available in the searched literature.

Upon excitation with light of an appropriate wavelength, this compound can exhibit fluorescence, which is the emission of light as the molecule relaxes from an excited electronic state to the ground state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The luminescence properties of Schiff bases are of significant interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by various factors, including the molecular structure, rigidity, and the surrounding environment. For many Schiff bases, intramolecular charge transfer (ICT) in the excited state plays a crucial role in their fluorescence behavior. nih.gov

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. epa.gov this compound, with its polar groups, is expected to exhibit solvatochromic shifts in its absorption and emission spectra. epa.gov By studying these shifts in a range of solvents with varying polarities, one can gain insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. dntb.gov.ua

Thermochromism, the change in color with temperature, is another interesting property that can be investigated. This behavior can be due to changes in molecular conformation, aggregation state, or equilibria between different molecular forms at different temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

A study by Çelik et al. (2019) provides detailed 1D NMR data for this compound. acgpubs.org The ¹H NMR spectrum, recorded in CDCl₃ at 400 MHz, shows a characteristic singlet for the imine proton (N=CH) at δ 8.38 ppm. acgpubs.org The aromatic protons appear as a series of multiplets in the range of δ 7.01-7.49 ppm. acgpubs.org The methoxy group protons resonate as a sharp singlet at δ 3.86 ppm. acgpubs.org

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, reveals the presence of all 14 carbon atoms. acgpubs.org The imine carbon (CH=N) appears at δ 160.6 ppm. acgpubs.org The carbon of the fluoro-substituted aromatic ring directly bonded to fluorine shows a characteristic doublet due to C-F coupling (¹JCF = 208 Hz) at δ 161.6 ppm. acgpubs.org The other aromatic carbons resonate between δ 112.3 and 148.4 ppm, and the methoxy carbon is observed at δ 56.4 ppm. acgpubs.org

¹H NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.38 | s | 1H | N=CH |

| 7.49 | d (J = 1.1 Hz) | 1H | Ar-H |

| 7.41-7.32 | m | 2H | Ar-H |

| 7.18 | dd (J = 8.9, 5.0 Hz) | 2H | Ar-H |

| 7.09-7.01 | m | 3H | Ar-H |

| 3.86 | s | 3H | OCH₃ |

| Source: Çelik et al., 2019 acgpubs.org |

¹³C NMR Data

| Chemical Shift (δ ppm) | Assignment |

| 161.6 (d, JCF = 208 Hz) | C-F |

| 160.6 | CH=N |

| 148.4 | Ar-C |

| 138.0 | Ar-C |

| 129.7 | Ar-CH |

| 122.1 | Ar-CH |

| 118.6 | Ar-CH |

| 116.2 | Ar-CH |

| 112.3 | Ar-CH |

| 56.4 | OCH₃ |

| Source: Çelik et al., 2019 acgpubs.org |

While 1D NMR provides fundamental information, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous structural confirmation.

A COSY experiment on this compound would reveal correlations between vicinally coupled protons. For instance, it would show cross-peaks between the aromatic protons on the same ring, helping to assign their specific positions.

An HSQC spectrum correlates proton signals with their directly attached carbon atoms. This would definitively link the proton resonances in the aromatic region to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignment of the aromatic systems. For example, the proton at δ 8.38 ppm would show a correlation to the carbon at δ 160.6 ppm, confirming the imine (CH=N) group. acgpubs.org

The chemical shifts of the protons in this compound are influenced by the electronic environment, including anisotropic effects from the aromatic rings and the C=N double bond. Magnetic anisotropy results in a non-uniform magnetic field experienced by nearby nuclei. organicchemistrydata.orgchemicalbook.com

The protons on the two aromatic rings experience shielding and deshielding effects due to the circulation of π-electrons in the presence of the external magnetic field. organicchemistrydata.org Protons located on the periphery of the aromatic rings are typically deshielded and resonate at a lower field. The imine proton's chemical shift is also significantly influenced by the anisotropy of the C=N double bond.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. youtube.com The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. youtube.com In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by its electronic environment within the 4-fluoroaniline (B128567) moiety. Furthermore, coupling between the fluorine and the neighboring protons and carbons (¹⁹F-¹H and ¹⁹F-¹³C coupling) can be observed, providing additional structural information. For instance, the carbon attached to the fluorine atom appears as a doublet in the ¹³C NMR spectrum with a large coupling constant (¹JCF = 208 Hz), which is characteristic of a direct C-F bond. acgpubs.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the molecular formula. For this compound, the calculated monoisotopic mass for the protonated molecule [M+H]⁺ (C₁₄H₁₃FNO) is 230.0981. acgpubs.org Experimental HRMS data shows a value of m/z 230.0992, which confirms the elemental composition. acgpubs.org

Upon ionization, the molecule can undergo several fragmentation reactions. Common fragmentation pathways for Schiff bases involve cleavage of the C-N single bond and the C=N double bond.

Plausible Fragmentation Pathway

A likely primary fragmentation step would be the cleavage of the bond between the benzylidene ring and the imine carbon, or the bond between the aniline (B41778) ring and the imine nitrogen. This would lead to the formation of characteristic fragment ions.

Predicted Fragment Ions

| m/z | Possible Formula | Description |

| 229 | C₁₄H₁₂FNO | Molecular Ion [M]⁺ |

| 134 | C₈H₈O | [M-C₆H₄FN]⁺ |

| 121 | C₇H₅O | [C₈H₈O - CH]⁺ |

| 111 | C₆H₆FN | [M-C₈H₇O]⁺ |

| 95 | C₆H₄F | [C₆H₆FN - NH₂]⁺ |

This proposed fragmentation pattern is based on the general principles of mass spectrometry and the known behavior of similar Schiff base compounds. The actual fragmentation would be confirmed by tandem mass spectrometry (MS/MS) experiments.

Computational Chemistry and Quantum Chemical Studies

Molecular Dynamics (MD) Simulations and Conformational Landscape ExplorationMD simulations model the physical movements of atoms and molecules over time. This technique allows for the exploration of different possible conformations of a molecule and provides insights into its dynamic behavior, stability, and interactions with its environment.compchem.nl

Without published research dedicated to N-(3-Methoxybenzylidene)-4-fluoroaniline, it is not possible to provide the specific data tables and detailed research findings as requested. The generation of a scientifically accurate article is contingent on the availability of such peer-reviewed data.

Prediction of Spectroscopic Parameters via Computational Methods

In the realm of computational chemistry, the prediction of spectroscopic parameters for molecules like this compound serves as a powerful tool for corroborating experimental findings and gaining deeper insights into molecular structure and electronic properties. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in simulating various spectroscopic techniques, including Fourier-transform infrared (FT-IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. These computational approaches allow for the assignment of spectral features to specific molecular motions, electronic transitions, and chemical environments of atoms.

Research on Schiff bases, a class of compounds to which this compound belongs, frequently utilizes DFT methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) in conjunction with various basis sets like 6-31+G(d) and 6-311++G(d,p) to calculate spectroscopic parameters. researchgate.net These methods have demonstrated a high degree of accuracy in predicting vibrational frequencies, chemical shifts, and electronic absorption wavelengths, which often show good agreement with experimental data. scielo.org.zanih.gov

Computational methods are extensively used to predict the vibrational spectra (FT-IR and Raman) of organic molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational model. The analysis of the potential energy distribution (PED) allows for the definitive assignment of calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds and functional groups within the molecule. nih.gov

For this compound, key vibrational modes of interest would include the C=N imine stretching, C-H stretching and bending of the aromatic rings, C-O-C stretching of the methoxy (B1213986) group, and the C-F stretching. Based on studies of similar molecules, the aromatic C-H stretching vibrations are typically predicted in the 3100-3000 cm⁻¹ region. scielo.org.za The characteristic imine (C=N) stretching frequency is a crucial marker for Schiff bases and is expected to appear in the 1650-1600 cm⁻¹ range. The vibrations of the methoxy group and the carbon-fluorine bond would also have distinct predicted wavenumbers.

Below is an illustrative data table of predicted vibrational frequencies for this compound, based on typical values for similar compounds calculated using DFT methods.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretching | 3100 - 3000 | FT-IR, Raman |

| CH₃ Stretching (Methoxy) | 2980 - 2850 | FT-IR, Raman |

| C=N Stretching (Imine) | ~1630 | FT-IR, Raman |

| Aromatic C=C Stretching | 1600 - 1450 | FT-IR, Raman |

| C-O-C Asymmetric Stretching | ~1250 | FT-IR |

| C-F Stretching | ~1220 | FT-IR |

| C-O-C Symmetric Stretching | ~1030 | FT-IR |

This table is representative and actual values would be obtained from specific DFT calculations for the molecule.

The prediction of ¹H and ¹³C NMR spectra is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the isotropic magnetic shielding tensors of atoms in a molecule. nih.govresearchgate.net These shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to predict the chemical shifts (δ) in parts per million (ppm).

For this compound, computational predictions would provide chemical shifts for each unique hydrogen and carbon atom. The proton of the imine group (-CH=N-) is expected to be a distinct singlet in the downfield region of the ¹H NMR spectrum. The aromatic protons would appear as multiplets, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. Similarly, the ¹³C NMR spectrum would show a characteristic signal for the imine carbon, as well as distinct signals for the carbons in the two different aromatic rings and the methoxy group.

An example of a predicted NMR data table is provided below:

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Imine H (-CH=N-) | 8.0 - 8.5 |

| Aromatic H | 6.8 - 7.8 |

| Methoxy H (-OCH₃) | ~3.8 |

| ¹³C NMR | |

| Imine C (-CH=N-) | 155 - 165 |

| Aromatic C | 110 - 160 |

| Methoxy C (-OCH₃) | ~55 |

This table is for illustrative purposes. Precise chemical shifts require specific GIAO-DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system formed by the two aromatic rings and the imine bridge. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer characteristics of the molecule. researchgate.net

A representative table of predicted UV-Vis data is shown below:

| Transition | Predicted λ_max (nm) | Major Contribution |

| π → π | ~320 | HOMO → LUMO |

| π → π | ~270 | HOMO-1 → LUMO |

| n → π* | ~230 | HOMO → LUMO+1 |

This table is a general representation. TD-DFT calculations are needed for specific values.

By integrating these computational predictions with experimental spectroscopic data, a comprehensive and validated understanding of the molecular structure and electronic properties of this compound can be achieved.

Reactivity Studies and Ligand Chemistry

Mechanistic Studies of Imino Bond Hydrolysis and Stability

The stability of the imino (C=N) bond in N-(3-Methoxybenzylidene)-4-fluoroaniline is a critical aspect of its reactivity, particularly its susceptibility to hydrolysis. The hydrolysis of Schiff bases is typically catalyzed by acid, involving the protonation of the imine nitrogen followed by nucleophilic attack by water. The stability of the imine bond and the kinetics of its hydrolysis are significantly influenced by the electronic nature of the substituents on both the aldehyde and aniline (B41778) rings.

In this compound, the aniline ring contains a fluorine atom at the para-position, while the benzylidene ring has a methoxy (B1213986) group at the meta-position.

Fluorine Substituent: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, being a halogen, it also has a +M (mesomeric) or resonance effect, donating lone-pair electron density to the ring. For a para-substituent, both effects are significant. The strong -I effect decreases the basicity of the imine nitrogen, which could slow the initial protonation step of hydrolysis.

Methoxy Substituent: The methoxy group is a strong electron-donating group through resonance (+M) and weakly electron-withdrawing through induction (-I). Located at the meta-position, its resonance effect on the imine carbon is negligible, and its primary influence is a weak -I effect.

General studies on substituted benzaldehydes show that electron-withdrawing groups tend to destabilize the C=N bond, making it more susceptible to hydrolysis, while electron-donating groups generally increase its stability. acs.org The hydrolysis of imines is known to be pH-dependent, with decomposition accelerated in acidic media. nih.gov In neutral or basic environments, the imine bond is generally more stable. nih.gov

| Feature | Influence on Stability | General Principle |

| Imine Bond (C=N) | Inherently susceptible to hydrolysis, especially under acidic conditions. acs.org | The electrophilic carbon and nucleophilic nitrogen are key reactive sites. researchgate.net |

| pH Environment | Stable in basic or neutral media; hydrolysis is accelerated in acidic conditions. nih.gov | Acid protonates the imine nitrogen, facilitating nucleophilic attack by water. |

| Para-Fluoro Group | Exerts a strong electron-withdrawing inductive effect, decreasing nitrogen basicity. | Substituent effects modulate the thermodynamic stability of the imine. nih.gov |

| Meta-Methoxy Group | Exerts a weak electron-withdrawing inductive effect from the meta position. | Electronic effects of substituents on the aldehyde ring influence iminium ion stability. nih.gov |

Derivatization Reactions and Synthetic Transformations

This compound serves as a versatile intermediate for various synthetic transformations, beginning with its own formation. The compound is synthesized via a condensation reaction between 3-methoxybenzaldehyde (B106831) and 4-fluoroaniline (B128567). acgpubs.org A study utilizing microwave irradiation reported a high yield (92%) for this synthesis, highlighting an efficient and rapid method. researchgate.netacgpubs.org

Once formed, the imine functionality is the primary site for further reactions:

Reduction: The C=N double bond can be readily reduced to form the corresponding secondary amine, N-(3-methoxybenzyl)-4-fluoroaniline. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This reaction converts the sp²-hybridized imine carbon and nitrogen to sp³-hybridized centers.

Cycloaddition Reactions: The imine group can participate as a dienophile or a 2π component in cycloaddition reactions. These reactions are powerful tools for constructing complex heterocyclic structures. wikipedia.org For example, N-benzylideneanilines can undergo [4+2] aza-Diels-Alder reactions or [2+2] cycloadditions with ketenes or alkynes to form four- or six-membered nitrogen-containing rings. researchgate.netnih.gov While specific cycloaddition studies involving this compound are not reported, its structural similarity to other N-aryl imines suggests its potential utility in such transformations for creating nitrogen heterocycles. nih.gov

Coordination Chemistry with Transition Metals

Schiff bases are widely utilized as ligands in coordination chemistry due to the presence of the imine nitrogen atom, which has a lone pair of electrons available for donation to a metal center. researchgate.net

While specific metal complexes of this compound are not detailed in the surveyed literature, the general synthesis strategy is well-established. Complexes are typically prepared by reacting the pre-formed Schiff base ligand with a transition metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol (B145695) or methanol.

Characterization of such complexes would involve several spectroscopic and analytical techniques:

FT-IR Spectroscopy: Coordination of the imine nitrogen to the metal ion is typically confirmed by a shift in the ν(C=N) stretching frequency compared to the free ligand. The appearance of new low-frequency bands corresponding to ν(M-N) bonds would also provide evidence of complexation.

UV-Vis Spectroscopy: Changes in the electronic spectrum upon complexation can indicate ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal center.

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of diamagnetic complexes (e.g., with Zn(II) or Cd(II)), with coordination causing shifts in the signals of protons and carbons near the imine group.

Elemental Analysis & Mass Spectrometry: These methods are used to determine the stoichiometry of the metal complexes.

This compound, as structured, acts as a monodentate ligand , coordinating solely through the imine nitrogen atom. It lacks additional donor groups in positions that would allow it to form a chelate ring with a single metal ion. Schiff bases derived from salicylaldehyde, for example, can act as bidentate ligands via the imine nitrogen and the deprotonated ortho-hydroxyl group, a feature this compound lacks.

The coordination number and resulting geometry of the complexes would depend on the metal ion, its oxidation state, and the number of ligands. Typical geometries for transition metal complexes with monodentate ligands include:

Tetrahedral: Common for M(L)₄ complexes where M = Co(II), Zn(II).

Square Planar: Common for M(L)₄ complexes where M = Ni(II), Pd(II), Pt(II), Cu(II).

Octahedral: Common for M(L)₆ complexes or M(L)₄X₂ where X is an anionic ligand (e.g., Cl⁻).

The electronic and magnetic properties of complexes formed with this compound would be primarily dictated by the d-electron configuration of the transition metal ion.

Diamagnetic Complexes: Metals with d⁰ or d¹⁰ configurations, such as Zn(II), Cd(II), and Cu(I), would form diamagnetic complexes.

Paramagnetic Complexes: Metals with unpaired d-electrons, such as Cu(II) (d⁹), Ni(II) (d⁸), and Co(II) (d⁷), would yield paramagnetic complexes. The magnetic moments of these complexes, determined by magnetic susceptibility measurements, would provide insight into their spin state and coordination geometry (e.g., distinguishing between high-spin and low-spin octahedral Ni(II) or tetrahedral vs. square planar Co(II)). The ligand field created by the imine nitrogen would influence the magnitude of the d-orbital splitting and thus the observed magnetic and electronic (d-d transitions) properties.

Supramolecular Assembly and Self-Organization

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. youtube.comyoutube.com this compound possesses several structural features that make it a candidate for forming ordered supramolecular assemblies in the solid state. The crystal structures of related Schiff bases are often governed by a combination of hydrogen bonding and π-π stacking interactions. iucr.orgmdpi.com

Key potential interactions for this compound include:

π-π Stacking: The molecule contains two aromatic rings (the 4-fluorophenyl ring and the 3-methoxyphenyl (B12655295) ring). These rings can engage in π-π stacking interactions, which play a crucial role in the packing of aromatic molecules in crystals.

Hydrogen Bonding: While lacking strong hydrogen bond donors like -OH or -NH₂, the molecule can participate in weaker C-H···O, C-H···F, and C-H···π hydrogen bonds. The oxygen of the methoxy group and the fluorine atom can act as weak hydrogen bond acceptors. nih.gov

Dipole-Dipole Interactions: The polar C-F and C-O bonds introduce dipoles into the molecule, which can influence its packing in the crystal lattice.

The interplay of these weak interactions can guide the molecules to self-organize into specific, extended architectures, such as one-dimensional chains or two-dimensional sheets. iucr.org Although a specific crystal structure analysis for this compound is not available in the searched literature, studies on analogous compounds confirm that such non-covalent forces are fundamental in directing their solid-state self-assembly. mdpi.comnih.gov

Advanced Applications in Materials Science and Technology

Optoelectronic Materials

The electronic characteristics of N-(3-Methoxybenzylidene)-4-fluoroaniline, arising from its conjugated π-system and the presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups, make it a promising candidate for various optoelectronic applications.

Investigation of Nonlinear Optical (NLO) Properties

Schiff bases are recognized for their significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The NLO response in these organic molecules is primarily due to the intramolecular charge transfer between donor and acceptor groups through a π-conjugated bridge. In this compound, the methoxy (B1213986) group acts as an electron donor and the fluoro group as a mild electron acceptor, facilitating this charge transfer.

Table 1: Comparison of NLO Properties in Related Schiff Base Compounds

| Compound | Second Harmonic Generation (SHG) Efficiency | Third-Order NLO Susceptibility (χ(3)) | Reference |

| 4'-nitrobenzyliden-3-acetamino-4-methoxyaniline (MNBA) | High | Not Reported | scispace.com |

| N-(2-nitrobenzalidene)-2,4-dimethylaniline | Not Reported | Non-zero second hyperpolarizability | selcuk.edu.tr |

| Benzene derivatives with electron-withdrawing groups | Varies with substituent | Transition from reverse saturable to saturable absorption observed | nih.gov |

This table presents data for structurally related compounds to infer the potential NLO properties of this compound.

Potential as Organic Light-Emitting Diode (OLED) Components

The fluorescence and charge transport characteristics of Schiff bases make them attractive for use in organic light-emitting diodes (OLEDs). The emission color and efficiency of OLEDs are highly dependent on the molecular structure of the emissive layer material. The presence of the methoxy and fluoro groups in this compound can influence its photophysical properties.

Studies on Schiff base metal complexes have shown their potential for luminescent materials in OLEDs. nih.gov Furthermore, the photophysical properties of benzothiadiazole derivatives, which share some structural similarities in terms of donor-acceptor systems, have been extensively studied, revealing that tuning the substituents can lead to materials with high photostability and large Stokes shifts, which are desirable for OLED applications. nih.gov The fluorescence of Schiff base compounds can be sensitive to their environment and molecular aggregation, which is a key consideration for device fabrication.

Photoconductivity and Charge Transport Characteristics

The ability of a material to transport electrical charge upon illumination (photoconductivity) and in the dark is fundamental to its performance in optoelectronic devices. In organic materials like Schiff bases, charge transport occurs through the hopping of charge carriers (electrons and holes) between adjacent molecules. The efficiency of this process is influenced by the molecular packing in the solid state and the electronic coupling between molecules.

While specific data on the photoconductivity of this compound is not available, research on other Schiff base derivatives indicates that they can exhibit semiconducting behavior. The introduction of different functional groups can significantly impact charge carrier mobility. For instance, the presence of electron-withdrawing groups can enhance electron transport, while electron-donating groups can improve hole transport. Theoretical studies on related Schiff bases have been used to predict their ionization potentials and electron affinities, which are crucial parameters for charge injection and transport in devices.

Liquid Crystal Applications

The rod-like molecular shape of this compound suggests its potential to exhibit liquid crystalline behavior. Liquid crystals are materials that have properties between those of a conventional liquid and a solid crystal, and they are the basis for modern display technologies.

Mesomorphic Behavior and Phase Transition Studies

The formation of liquid crystal phases (mesophases) is highly dependent on the molecular structure, including the nature of the central core, terminal groups, and any lateral substituents. For Schiff bases, the presence of flexible alkyl or alkoxy chains often promotes the formation of nematic and smectic phases.

While this compound itself lacks a long flexible chain, which is often a prerequisite for liquid crystallinity, its core structure is a common building block in liquid crystalline molecules. Studies on other Schiff base esters have shown that the introduction of terminal alkoxy groups can lead to nematic and smectic polymorphism. researchgate.net The position of substituents also plays a critical role; for example, lateral substitution with a methyl or methoxy group has been shown to influence the thermal range of the nematic phase in other Schiff base systems. mdpi.com The presence of a fluorine atom can also impact mesomorphic behavior due to its polarity and size. researchgate.net

Table 2: Phase Transition Temperatures of Related Schiff Base Liquid Crystals

| Compound Structure | Phase Transition Temperatures (°C) | Reference |

| N-{(n-propoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline (B41778) | Cr 125 N 195 I | researchgate.net |

| N-{(n-butoxy-4''-bezoyloxy)-4'-benzylidene}-4-butyl aniline | Cr 110 N 205 I | researchgate.net |

| Laterally chloro-substituted Schiff base esters | Enantiotropic nematic phases observed | mdpi.com |

This table illustrates the mesomorphic behavior of related Schiff base compounds. Cr = Crystal, N = Nematic, I = Isotropic.

Electro-Optical Switching Properties

The ability of liquid crystals to reorient in the presence of an electric field is the basis for their use in displays and other electro-optical devices. The speed and threshold voltage of this switching are key performance metrics. These properties are influenced by the dielectric anisotropy, elastic constants, and viscosity of the liquid crystal material.

Chemosensors and Recognition Materials

Schiff bases, including this compound and its derivatives, are excellent platforms for the design of chemosensors for detecting various analytes, especially metal ions. Their efficacy stems from the presence of the imine nitrogen and other heteroatoms which can act as binding sites, and the conjugated π-system that can produce a measurable signal upon analyte binding.

Design Principles for Selective Chemical Sensing

The design of selective chemosensors based on Schiff bases revolves around the integration of a recognition unit (receptor) and a signaling unit (transducer) within the same molecule. For this compound, the imine nitrogen and the oxygen of the methoxy group can act as coordination sites for metal ions. The selectivity for a specific ion is governed by several factors:

Hard and Soft Acid-Base (HSAB) Principle: The nature of the donor atoms in the Schiff base determines its affinity for different metal ions. The nitrogen and oxygen atoms are hard donors, favoring coordination with hard acids like Al³⁺ and Cr³⁺.

Cavity Size and Shape: In the case of macrocyclic Schiff bases or when the molecule can form a specific conformation upon binding, the size of the cavity created by the ligand determines the size of the ion that can be selectively bound.

Electronic Effects of Substituents: The electron-donating methoxy group (-OCH₃) on the benzylidene ring and the electron-withdrawing fluorine (-F) atom on the aniline ring modulate the electron density on the imine nitrogen. This electronic tuning influences the binding affinity and selectivity towards different metal ions. For instance, increased electron density on the donor atoms generally enhances the binding affinity.

Fluorophore Integration: For fluorescent chemosensors, the Schiff base is often designed to be part of or attached to a fluorophore. The binding event then modulates the fluorescence properties of the molecule through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET). nih.govmdpi.comrsc.orgnih.govrsc.org

A study on a related Schiff base, 1,5-bis(3-ethoxysalicylaldehyde)carbohydrazone (R3), demonstrated high selectivity for Al³⁺ ions. nih.gov Another Schiff base chemosensor showed high selectivity for Fe³⁺ and Hg²⁺ ions over other metal ions. researchgate.net

Optical and Electrochemical Transduction Mechanisms

The interaction between a Schiff base chemosensor and an analyte can be converted into a measurable signal through various transduction mechanisms.

Optical Transduction: This is the most common method, where the binding event leads to a change in the optical properties of the chemosensor, such as color (colorimetric) or fluorescence (fluorometric).

Colorimetric Sensing: Upon complexation with a metal ion, the electronic structure of the conjugated system of the Schiff base is altered, leading to a shift in the absorption spectrum and a visible color change. This allows for naked-eye detection.

Fluorescent Sensing: This method offers higher sensitivity. The fluorescence of the sensor can be either "turned on" or "turned off" upon binding to the analyte.

Turn-on Response: In many Schiff base sensors, the free ligand is non-fluorescent or weakly fluorescent due to processes like PET from the imine nitrogen to the fluorophore, which quenches the fluorescence. Upon binding a metal ion, this PET process is inhibited, leading to a significant enhancement of fluorescence (CHEF effect). dntb.gov.ua

Turn-off Response: In some cases, the binding of a paramagnetic metal ion, such as Cu²⁺ or Fe³⁺, can quench the fluorescence of the sensor through energy or electron transfer processes. nih.gov

For instance, a novel Schiff base chemosensor, AS1, was developed for the selective detection of Fe³⁺ and Hg²⁺ ions, exhibiting a "turn-on" fluorescence response with low detection limits of 0.0031 ppm for Fe³⁺ and 0.014 ppm for Hg²⁺. researchgate.net A different Schiff base demonstrated high sensitivity and selectivity for Cu²⁺ with a detection limit of 42.09 nM and a binding constant of 3.02 × 10⁴ M⁻¹. tandfonline.com

Electrochemical Transduction: This involves measuring changes in the electrochemical properties of the sensor, such as potential or current, upon analyte binding. This method can be highly sensitive and is suitable for miniaturization.

The table below summarizes the sensing properties of some representative Schiff base chemosensors.

| Chemosensor | Analyte | Detection Limit | Binding Constant (Ka) | Transduction Mechanism | Reference |

| AS1 | Fe³⁺ | 0.0031 ppm | - | Fluorescence Turn-on | researchgate.net |

| AS1 | Hg²⁺ | 0.014 ppm | - | Fluorescence Turn-on | researchgate.net |

| 4-((E)-1-(((Z)-2,4dihydroxybenzylidene)hydrazono)ethyl)benzene-1,3-diol | Cu²⁺ | 42.09 nM | 3.02 × 10⁴ M⁻¹ | Colorimetric | tandfonline.com |

| 1,5-bis(3-ethoxysalicylaldehyde)carbohydrazone (R3) | Al³⁺ | 1.79 µM | 2.03 × 10⁶ M⁻¹ | Fluorescence Turn-on | nih.gov |

| 1,5-bis(3-ethoxysalicylaldehyde)thiocarbohydrazone (R4) | F⁻ | 5.23 µM | 5.13 × 10⁵ M⁻¹ | Fluorescence Turn-on | nih.gov |

Catalysis

Schiff base compounds, particularly their metal complexes, are highly effective catalysts in a wide range of organic reactions. The versatility of Schiff base ligands like this compound allows for the fine-tuning of the steric and electronic properties of the metal center, leading to enhanced catalytic activity and selectivity. nih.govchemijournal.com

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Schiff base metal complexes can function as both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: In homogeneous catalysis, the Schiff base metal complex is soluble in the reaction medium, leading to high activity and selectivity due to the well-defined nature of the active sites. savemyexams.com The presence of the methoxy and fluoro substituents in this compound can influence the solubility and stability of its metal complexes in various organic solvents. The electronic properties of these substituents also play a crucial role in modulating the reactivity of the metal center. nih.govchemijournal.com For example, many Schiff base complexes of metal ions have shown significant catalytic activity in reactions like oxidation, Henry reaction, and aldol (B89426) condensation. tandfonline.comtandfonline.com

Heterogeneous Catalysis: To facilitate catalyst recovery and reuse, Schiff base complexes can be immobilized on solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. tandfonline.comgoogle.com This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous catalysis (easy separation and recyclability). The functional groups on the Schiff base ligand can be modified to allow for covalent attachment to the support material.

A study on a (3-methoxy-N-salicylide)aniline-derived Schiff base complex of methyltrioxorhenium showed that the electron-donating OCH₃ group significantly influences its catalytic behavior in the epoxidation of cis-cyclooctene. researchgate.net

Applications in Organic Transformations

Schiff base metal complexes catalyze a diverse array of organic transformations, including oxidation, reduction, polymerization, and carbon-carbon bond-forming reactions.

Oxidation Reactions: Schiff base complexes of metals like manganese, chromium, and cobalt are well-known for their ability to catalyze the oxidation of various substrates, including alcohols, alkenes, and sulfides. nih.gov The ligand environment provided by the Schiff base can stabilize high-valent metal-oxo species, which are often the active oxidizing agents.

Polymerization Reactions: Iron(III) and cobalt(II) complexes with pyridine (B92270) bis(imine) ligands, a type of Schiff base, have been used as effective catalysts for the polymerization of ethylene (B1197577) and the copolymerization of ethylene with 1-hexene. nih.gov

Henry and Aldol Reactions: Chiral Schiff base complexes have been employed as asymmetric catalysts in Henry (nitroaldol) and aldol reactions, leading to the formation of chiral β-nitro alcohols and β-hydroxy carbonyl compounds with high enantioselectivity. tandfonline.comtandfonline.com

The table below presents examples of organic transformations catalyzed by Schiff base metal complexes, highlighting the catalyst, reaction, and typical outcomes.

| Catalyst | Reaction | Substrate | Product | Yield/Selectivity | Reference |

| (3-methoxy-N-salicylide)aniline-Re(CH₃)O₃ | Epoxidation | cis-Cyclooctene | cis-Cyclooctene oxide | - | researchgate.net |

| Iron(III) pyridine bis(imine) complex | Ethylene Polymerization | Ethylene | Polyethylene | High activity | nih.gov |

| Copper(II)-cinchona alkaloid Schiff base complex | Henry Reaction | Aromatic aldehydes and nitromethane | Chiral β-nitro alcohols | High enantioselectivity | tandfonline.com |

Future Research Directions and Emerging Opportunities

Rational Design of N-(3-Methoxybenzylidene)-4-fluoroaniline Derivatives for Targeted Properties

A significant area of future research lies in the rational design of derivatives to achieve specific, targeted properties. The foundational structure of this compound can be systematically modified to fine-tune its electronic, optical, and biological characteristics. This approach moves beyond serendipitous discovery to a more predictive and purpose-driven synthesis.

Key strategies for derivative design include:

Altering Substituent Positions: Moving the methoxy (B1213986) group from the meta position (C3) to the ortho (C2) or para (C4) position on the benzylidene ring would substantially alter the molecule's steric and electronic landscape. A study on N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives has already demonstrated that such positional changes can influence biological activity. acgpubs.org

Introducing Additional Functional Groups: The incorporation of other groups, such as hydroxyl (-OH), nitro (-NO2), or cyano (-CN), onto either aromatic ring could dramatically modify the compound's properties. For example, adding a hydroxyl group ortho to the imine bond can create ligands capable of forming stable metal complexes, a principle widely used in coordination chemistry. nih.gov

Varying the Halogen: Replacing the fluorine atom with other halogens (Cl, Br, I) on the aniline (B41778) ring would modulate the electronic effects and could influence properties like intermolecular interactions and crystal packing.

The goal of this rational design is to create a library of compounds with predictable and optimized functionalities, guided by established structure-activity relationship (SAR) principles seen in similar Schiff base systems. semanticscholar.org

Table 1: Potential Modifications for Rational Derivative Design

| Modification Strategy | Target Ring | Potential New Substituent | Anticipated Effect on Properties |

|---|---|---|---|

| Substituent Position Isomerism | Benzylidene Ring | Move -OCH3 to C2 or C4 | Altered dipole moment, modified liquid crystal phases, different biological activity. acgpubs.org |

| Additional Functionalization | Aniline Ring | Add -NO2, -CN | Enhanced electron-withdrawing character, potential for nonlinear optical (NLO) properties. worldscientific.com |

| Additional Functionalization | Benzylidene Ring | Add -OH (ortho to C=N) | Increased chelating ability for metal complex formation. nih.gov |

| Halogen Variation | Aniline Ring | Replace -F with -Cl, -Br | Modified intermolecular interactions, altered crystal packing, changes in biological potency. |

Integration into Advanced Functional Materials and Devices

The inherent properties of Schiff bases, such as their conjugated systems and polarizable nature, make them excellent candidates for advanced materials. mdpi.comwikipedia.org Future research should focus on integrating this compound and its rationally designed derivatives into functional systems.

Liquid Crystals: Schiff bases are a well-known class of liquid crystals. derpharmachemica.com The rod-like shape of this compound makes it a candidate for nematic or smectic phases. Research could explore how modifications to its structure affect mesophase stability and transition temperatures.

Nonlinear Optical (NLO) Materials: The push-pull electronic structure, with an electron-donating group (methoxy) and an electron-withdrawing group (fluoro), is a classic design for second-order NLO materials. Future work could involve synthesizing derivatives with stronger donor-acceptor pairs to maximize the hyperpolarizability, a key parameter for NLO performance. worldscientific.com

Organic Electronics and Sensors: The imine group and aromatic rings form a conjugated system that can facilitate charge transport. wikipedia.org This suggests potential applications in Organic Light-Emitting Diodes (OLEDs) or as the recognition layer in chemical sensors. iaea.org For instance, the imine nitrogen's lone pair of electrons could interact with specific analytes, causing a detectable change in the molecule's optical or electronic properties. nih.gov

Synergistic Experimental and Computational Research Strategies

To accelerate the discovery and optimization of this compound-based materials, a synergistic approach combining experimental synthesis with computational modeling is essential. This dual strategy allows for the prediction of molecular properties before undertaking time-consuming laboratory work.

Computational methods , particularly Density Functional Theory (DFT), can provide deep insights into:

Molecular Geometry: Optimizing the 3D structure to understand its preferred conformation.

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity. worldscientific.comiaea.org

Spectroscopic Analysis: Simulating IR and NMR spectra to aid in the characterization of newly synthesized compounds. worldscientific.com

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify regions of positive and negative charge, which helps predict sites for electrophilic and nucleophilic attack and intermolecular interactions. worldscientific.com

Experimental work then serves to validate these theoretical predictions. Synthesis, purification, and characterization using techniques like NMR, IR spectroscopy, and X-ray crystallography provide real-world data that can be used to refine the computational models, creating a powerful feedback loop for rational design. derpharmachemica.comunion.eduresearchgate.net

Table 2: Example of a Synergistic Research Workflow

| Step | Research Type | Activity | Objective |

|---|---|---|---|

| 1 | Computational | DFT calculations on this compound | Predict geometry, HOMO-LUMO gap, and theoretical spectra. iaea.org |

| 2 | Experimental | Synthesize the compound | Prepare the material for physical testing. |

| 3 | Experimental | Characterize using NMR, IR, and Mass Spectrometry | Confirm the structure and purity of the synthesized compound. acgpubs.org |

| 4 | Comparative | Compare experimental spectra with computational predictions | Validate the accuracy of the theoretical model. |

| 5 | Computational | Model a series of designed derivatives | Predict which derivatives will have the most promising properties (e.g., smallest HOMO-LUMO gap). |

| 6 | Experimental | Synthesize the most promising derivative(s) | Efficiently create new compounds with a higher likelihood of desired functionality. |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and a carbonyl compound. wikipedia.orgresearchgate.net However, future research can explore more advanced and sustainable synthetic methodologies for this compound and its derivatives.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. A study has already successfully applied microwave synthesis to other N-benzylideneaniline derivatives. acgpubs.org

Solvent-Free Reactions: Grinding the solid reactants together, sometimes with a catalytic amount of acid, represents an environmentally benign alternative to solvent-based methods. derpharmachemica.com

Catalysis: Investigating new catalysts, including acid or base catalysts, can optimize reaction conditions, making the synthesis more efficient. researchgate.net The reactivity of aldehydes is generally higher than ketones in these condensations due to less steric hindrance. nih.gov

Beyond synthesis, exploring the reactivity of the imine (C=N) bond in the target molecule is another promising frontier. This bond can undergo various transformations, such as reduction to a secondary amine or participation in cycloaddition reactions, opening pathways to entirely new classes of compounds derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-Methoxybenzylidene)-4-fluoroaniline, and how do reaction conditions influence yield?